molecular formula C12H20Cl2N2O2S B2875554 Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride CAS No. 2094565-87-2

Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride

Cat. No.: B2875554
CAS No.: 2094565-87-2
M. Wt: 327.26
InChI Key: IMPQCKRMNFBFKN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of an ethyl ester group, a methyl group, and a piperidin-4-yl moiety attached to the thiazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl 4-methyl-1,3-thiazole-5-carboxylate and piperidine.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the ethyl 4-methyl-1,3-thiazole-5-carboxylate with piperidine under acidic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the ester group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, and the reaction conditions may vary depending on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the thiazole ring.

  • Reduction Products: Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate alcohol.

  • Substitution Products: Derivatives with different nucleophiles replacing the piperidin-4-yl group.

Scientific Research Applications

Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

  • Industry: The compound is used in the chemical industry for the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • Ethyl 4-methyl-1,3-thiazole-5-carboxylate: Similar structure but lacks the piperidin-4-yl group.

  • Ethyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate: Similar structure but lacks the methyl group.

  • Ethyl 4-methyl-2-(piperidin-4-yl)-1,2-thiazole-5-carboxylate: Similar structure but with a different position of the methyl group.

Uniqueness: Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride is unique due to the combination of the ethyl ester group, the methyl group, and the piperidin-4-yl moiety, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.2ClH/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9;;/h9,13H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPQCKRMNFBFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2CCNCC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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